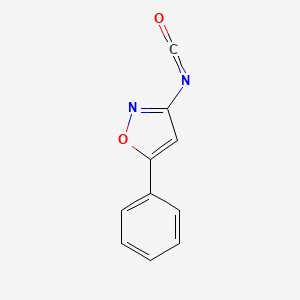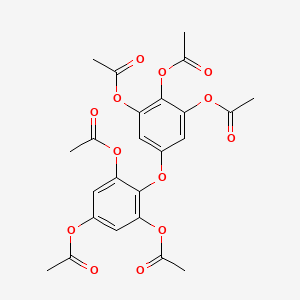
3-Isocyanato-5-phenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-5-phenyl-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an isocyanate group at the 3-position and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-5-phenyl-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve the use of flow chemistry techniques. These methods offer advantages such as improved safety profiles, higher yields, and the ability to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanato-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea or carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as MnO2, DBU, and bromotrichloromethane are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to form substituted products.
Major Products Formed: The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted urea or carbamate compounds .
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-5-phenyl-1,2-oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isocyanato-5-phenyl-1,2-oxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Oxazoles: Compounds with similar oxazole rings but different substituents.
Isoxazoles: Compounds with an isoxazole ring, where the oxygen and nitrogen atoms are at different positions compared to oxazoles.
Oxadiazoles: Compounds with an oxadiazole ring, which contains two nitrogen atoms and one oxygen atom.
Uniqueness: 3-Isocyanato-5-phenyl-1,2-oxazole is unique due to the presence of both an isocyanate group and a phenyl group on the oxazole ring. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
55809-60-4 |
|---|---|
Molekularformel |
C10H6N2O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3-isocyanato-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H6N2O2/c13-7-11-10-6-9(14-12-10)8-4-2-1-3-5-8/h1-6H |
InChI-Schlüssel |
CEKRMJAHUAPURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14634006.png)




![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)

![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)

